Methyl 4-methylnicotinate hydrochloride

Solubility Formulation Aqueous Chemistry

Researchers requiring a versatile pyridine building block with specific 4-methyl substitution for structure-activity relationship (SAR) studies often face solubility limitations with the free base form. Methyl 4-methylnicotinate hydrochloride (CAS 1352443-13-0) directly addresses this challenge as a hydrochloride salt with significantly enhanced aqueous solubility, enabling seamless use in biological assays and aqueous-phase reactions. - Unique 4-methyl substitution pattern provides distinct electronic and steric properties for constructing diverse chemical libraries. - Hydrochloride salt form ensures superior water solubility and stability versus the free base (CAS 33402-75-4). - Supplied with comprehensive analytical documentation (HPLC, NMR, LC-MS) for quality control and method validation.

Molecular Formula C8H10ClNO2
Molecular Weight 187.623
CAS No. 1352443-13-0
Cat. No. B594948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylnicotinate hydrochloride
CAS1352443-13-0
SynonymsMethyl 4-Methylnicotinate hydrochloride
Molecular FormulaC8H10ClNO2
Molecular Weight187.623
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)OC.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H
InChIKeyOHWYIAUAYMJMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methylnicotinate hydrochloride Overview


Methyl 4-methylnicotinate hydrochloride (CAS 1352443-13-0) is a hydrochloride salt of a substituted pyridine derivative, characterized by a methyl group at the 4-position of the pyridine ring and a methyl ester group . It serves primarily as a building block and intermediate in organic synthesis, particularly for the construction of more complex molecules within medicinal chemistry and drug discovery programs . As a hydrochloride salt, it offers enhanced water solubility and stability compared to its free base form, which is a critical factor in handling, formulation, and certain reaction conditions .

Format Hydrochloride salt for aqueous-phase chemistry
Selection 4-Methyl substitution defines unique SAR vector
Documentation Certified HPLC, NMR, LC-MS data available

Methyl 4-methylnicotinate hydrochloride: Why Analogs Fail


Direct substitution of methyl 4-methylnicotinate hydrochloride with its free base (CAS 33402-75-4) or unsubstituted methyl nicotinate (CAS 93-60-7) is scientifically unsound and can lead to experimental failure. The hydrochloride salt confers significantly higher aqueous solubility, which is essential for many biological assays and aqueous-phase reactions, whereas the free base exhibits poor solubility in water . Furthermore, the 4-methyl substitution pattern is not merely a minor structural variation; it fundamentally alters the compound's electronic and steric properties, which dictates its reactivity as a building block and its potential interactions with biological targets, a phenomenon well-established in structure-activity relationship (SAR) studies of nicotinic acid derivatives [1][2]. Using an analog lacking this specific substitution would yield an entirely different chemical entity with unverified and likely unsuitable properties.

Target
Substitute
Key Shift
HCl salt (aqueous soluble)
Free base (poorly soluble)
Solubility loss may limit aqueous reactions and assay compatibility
4-Methyl pyridine ester
Unsubstituted methyl nicotinate
Electronic/steric profile differs; SAR may not transfer

Methyl 4-methylnicotinate hydrochloride: Comparative Evidence


Solubility: Salt vs. Free Base

Methyl 4-methylnicotinate hydrochloride exhibits enhanced aqueous solubility compared to its free base, methyl 4-methylnicotinate. This is a direct consequence of its salt form. Vendor specifications classify the hydrochloride salt as soluble in water, whereas the free base is designated as having solubility 'NA' or being poorly soluble in aqueous media .

Aqueous solubility
Data to verify
HCl salt: Soluble in water vs. Free base: 2.86 mg/mL (poorly soluble)
Supports aqueous reaction and biological assay compatibility
Vendor qualitative data; confirm under intended conditions
Solubility Formulation Aqueous Chemistry

Regulatory Analytical Documentation

Reputable vendors for Methyl 4-methylnicotinate hydrochloride provide comprehensive analytical documentation, including HPLC, NMR, and LC-MS data, to confirm identity and purity of ≥98% (NLT 98%) . This is in contrast to many suppliers of the free base or other analogs, where such detailed characterization may not be offered as standard.

Analytical documentation
Specification review
NLT 98%, HPLC/NMR/LC-MS provided vs. 97%, documentation often limited
Enables QC reference and method-validation workflows
Vendor-sourced; verify lot-specific certificate of analysis
Analytical Chemistry Quality Control Regulatory Compliance

Pharmacology from SAR Analysis

Studies on related nicotinic acid esters demonstrate that structural modifications, such as the 4-methyl substitution, can significantly alter pharmacological activity. For instance, the class of nicotinic acid esters (methyl, ethyl, butyl) exhibits a wide range of skin permeation rates, with methyl nicotinate showing a steady-state flux of 10.35 mmol/cm²/hr, which is orders of magnitude higher than that of nicotinic acid (0.055 mmol/cm²/hr) [1]. Furthermore, the pharmacological effect profile of methyl and hexyl nicotinate was found to be nearly sigmoidal, while that of nicotinic acid was linear, indicating a difference in intrinsic pharmacological potency [2]. These class-level findings strongly suggest that the specific substitution pattern of Methyl 4-methylnicotinate hydrochloride would confer a unique pharmacological and physicochemical profile compared to unsubstituted or differently substituted analogs.

Class-level SAR
Class-level inference
Methyl nicotinate flux 187× higher than nicotinic acid; effect profiles sigmoidal vs. linear
Structural changes drive major bioactivity differences; supports SAR probe selection
No direct data for this 4-methyl analog; class inference only
Medicinal Chemistry Pharmacology SAR

CAS Registry Identity

Methyl 4-methylnicotinate hydrochloride is unambiguously identified by CAS RN 1352443-13-0 . This unique identifier distinguishes it from the free base (CAS 33402-75-4), ethyl ester analogs (CAS 6316-72-9), and unsubstituted methyl nicotinate (CAS 93-60-7) [1]. The use of a unique CAS number ensures precise ordering and receipt of the correct chemical entity, a critical step in maintaining experimental reproducibility and regulatory compliance.

CAS identity
Specification review
Unique CAS 1352443-13-0
Ensures precise procurement of the correct salt form
Distinguishes from free base and unsubstituted esters
Chemical Registration Supply Chain Procurement

Methyl 4-methylnicotinate hydrochloride: Research Applications


Drug Candidate Synthesis

Methyl 4-methylnicotinate hydrochloride is ideally employed as a versatile building block for the synthesis of novel drug candidates. Its specific 4-methyl substitution pattern provides a unique starting point for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . The enhanced aqueous solubility of the hydrochloride salt is particularly advantageous for subsequent reactions carried out in aqueous or protic media, a common requirement in medicinal chemistry . This application is supported by its use as an intermediate for the preparation of more complex molecules, including those in pharmaceutical research .

Quality Control Reference Standard

Given the availability of comprehensive analytical documentation (HPLC, NMR, LC-MS) from reputable vendors, this compound is well-suited for use as a reference standard in quality control laboratories . Its high certified purity (NLT 98%) and well-characterized identity ensure accurate calibration of analytical instruments and validation of analytical methods for related substances . This is crucial for ensuring the purity and identity of synthesized batches in pharmaceutical development.

In Vitro Pharmacological Profiling

The compound's favorable water solubility makes it directly compatible with a wide range of biological buffers, facilitating its use in in vitro assays to investigate its pharmacological properties. While direct data on this specific compound is limited, its class membership among nicotinic acid derivatives, which are known to interact with various biological targets, suggests potential utility in screening for activity related to vasodilation, metabolism, or nicotinic receptor modulation [1][2]. The unique 4-methyl substitution provides a specific molecular probe to delineate SAR in such systems.

Application
Selection Property
Validation Focus
Drug candidate synthesis
4-Methyl building block with aqueous salt form
Aqueous reaction compatibility, SAR library diversification
QC reference standard
High purity and certified analytical documentation
Instrument calibration, method validation for related substances
In vitro pharmacological profiling
Water-soluble molecular probe with 4-methyl substitution
Assay compatibility, SAR for nicotinic receptor modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-methylnicotinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.